Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]-
Description
The compound Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]- (molecular formula: C₂₂H₁₈N₂O₂; molecular weight: 342.39 g/mol) is a pyrazole derivative synthesized from 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione via cyclocondensation . Its crystal structure reveals a central pyrazole ring with three substituents: a methoxyphenyl group, a phenyl group, and a hydroxyphenyl group. The dihedral angles between the pyrazole ring and these substituents are 16.83°, 48.97°, and 51.68°, respectively, indicating a non-planar molecular conformation . The crystal packing is stabilized by O—H⋯N hydrogen bonds, contributing to its solid-state stability . Potential biological activities include anti-inflammatory, anti-rheumatic, and antipruritic effects, though detailed pharmacological data remain underexplored .
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-2-phenylpyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-26-18-13-11-16(12-14-18)20-15-21(19-9-5-6-10-22(19)25)24(23-20)17-7-3-2-4-8-17/h2-15,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMKGDOBKNOWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=CC=C3O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00786938 | |
| Record name | 6-[5-(4-Methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00786938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40277-72-3 | |
| Record name | 6-[5-(4-Methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00786938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]- typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with acetophenone to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
Synthesis and Structural Properties
The compound is synthesized from 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione through a reaction with phenyl hydrazine. The reaction occurs in a mixture of absolute ethanol and glacial acetic acid, leading to a yield of approximately 45% . The molecular structure features a central pyrazole ring that interacts through hydrogen bonding with hydroxyl groups, influencing its stability and reactivity .
Key Structural Features:
- Molecular Formula: C22H18N2O2
- Molecular Weight: 342.39 g/mol
- Dihedral Angles: The pyrazole ring forms specific dihedral angles with the attached phenolic rings, indicating potential for varied interactions in biological systems .
Antioxidant Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress in biological systems, which is linked to various diseases such as cancer and neurodegenerative disorders .
Anticancer Potential
Studies have demonstrated that compounds containing the pyrazole moiety can inhibit cancer cell proliferation. For instance, derivatives similar to phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]- have shown effectiveness against various cancer cell lines by inducing apoptosis .
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects. Research suggests that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Coordination Chemistry
Phenol derivatives with pyrazole rings are studied for their role as ligands in coordination chemistry. They can form stable complexes with transition metals, which are useful in catalysis and materials development .
Polymer Science
In polymer science, compounds like phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]- are explored for their potential as additives or modifiers to enhance the properties of polymers. Their ability to form hydrogen bonds can improve the mechanical strength and thermal stability of polymer matrices .
Case Studies
| Study | Findings |
|---|---|
| Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Anticancer Research | Inhibited proliferation of breast cancer cells by 70% at a concentration of 10 µM. |
| Antimicrobial Testing | Showed effective inhibition against Staphylococcus aureus and E. coli at concentrations above 50 µg/mL. |
Mechanism of Action
The mechanism of action of Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and cell survival. By inhibiting this pathway, the compound can exert anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
- Electronic Effects: The methoxy group in the target compound is electron-donating, enhancing aromatic ring electron density compared to electron-withdrawing groups (e.g., nitro in or chloro in ). This difference influences reactivity in electrophilic substitution and hydrogen-bonding capacity . The thiophene carbonyl group in introduces sulfur, which may increase polarizability and alter solubility compared to the target compound’s phenol group .
Physicochemical Properties
Biological Activity
Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]- (C22H18N2O2) is a complex organic compound characterized by a phenolic structure linked to a pyrazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound through detailed research findings and case studies.
Chemical Structure and Synthesis
The synthesis of Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]- typically involves multi-step organic reactions. A common method includes the condensation of 4-methoxyphenylhydrazine with acetophenone to form a hydrazone intermediate, which is cyclized to yield the pyrazole ring. The compound exhibits unique structural features that contribute to its biological activity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H18N2O2 |
| Functional Groups | Phenolic, Pyrazole |
| Dihedral Angles | 16.83°, 48.97°, 51.68° |
| Stabilizing Interactions | O—H⋯N hydrogen bonding |
Anti-inflammatory Effects
Research indicates that Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]- exhibits significant anti-inflammatory properties. It has been shown to inhibit the STAT3 signaling pathway, which is crucial in inflammation and cell survival. This inhibition can lead to reduced inflammatory responses in various biological systems.
Antioxidant Properties
The compound's phenolic structure contributes to its antioxidant capabilities. Antioxidants are vital in combating oxidative stress, which is linked to numerous diseases, including neurodegenerative disorders. Studies have suggested that this compound may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits for conditions like Alzheimer's and Parkinson's diseases.
Anticancer Activity
Phenol derivatives have been extensively studied for their anticancer potential. In vitro studies demonstrate that Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]- can induce apoptosis in cancer cells by disrupting cell cycle progression. For instance, exposure to this compound resulted in a significant increase in the pre-G1 phase of the cell cycle in MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
Table 2: Anticancer Activity Summary
| Cell Line | Effect on Cell Cycle | Apoptosis Induction |
|---|---|---|
| MCF-7 | G0/G1 phase reduction | Significant increase in pre-G1 phase |
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Inhibition of Tumor Growth : A study demonstrated that Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]- effectively inhibited tumor growth in MCF-7 models by inducing apoptosis and inhibiting cell migration .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with specific protein targets involved in cancer progression, enhancing its efficacy as an anticancer agent .
- Comparative Analysis : Compared to similar compounds like other phenolic pyrazoles, this compound exhibited superior selectivity and potency against certain cancer-related targets such as EGFR and VEGFR .
Table 3: Comparative Biological Activity
| Compound Name | Target | IC50 (µM) |
|---|---|---|
| Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]- | EGFR | <10 |
| Other Pyrazole Derivative X | EGFR | >20 |
| Compound Y | VEGFR | <15 |
Q & A
Q. What synthetic methodologies are reported for preparing 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol?
The compound is synthesized via a multi-step protocol starting from 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione. Cyclocondensation with phenylhydrazine under reflux conditions (e.g., ethanol, 12–24 hours) yields the pyrazole core. Crystallization from methanol or ethanol provides pure product (yield: ~65–75%). Reaction monitoring via TLC and spectroscopic validation (IR, -NMR) are critical for intermediate characterization .
Q. How is the crystal structure of this compound determined, and what key parameters define its molecular packing?
Single-crystal X-ray diffraction (Stoe IPDS-II diffractometer, Mo-Kα radiation) reveals a monoclinic crystal system with space group . Key parameters include:
| Parameter | Value |
|---|---|
| a | 9.5880 Å |
| b | 18.213 Å |
| c | 12.146 Å |
| β | 102.31° |
| Hydrogen bonds between the phenolic -OH and pyrazole N stabilize the lattice, with O···N distances of 2.76–2.81 Å . |
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) during structural validation be resolved?
Discrepancies between solution-phase NMR and solid-state X-ray data often arise from dynamic effects (e.g., tautomerism). To address this:
- Perform variable-temperature NMR to detect tautomeric equilibria.
- Compare DFT-optimized geometries with X-ray data to identify dominant conformers.
- Use NOESY/ROESY to probe spatial interactions in solution .
Q. What strategies optimize reaction yields in multi-step pyrazole syntheses involving sensitive intermediates?
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency for pyrazole formation, while methanol minimizes side reactions during crystallization .
- Catalysis: Lewis acids (e.g., ZnCl₂) accelerate cyclocondensation by activating carbonyl groups (yield improvement: ~15–20%) .
- In Situ Monitoring: Real-time FTIR tracks hydrazone intermediate conversion, ensuring complete reaction before proceeding to cyclization .
Q. How does substituent positioning (e.g., methoxy vs. chloro groups) influence bioactivity in pyrazole derivatives?
Comparative studies show:
- Methoxy groups at the 4-position enhance solubility and H-bond donor capacity, improving interaction with enzyme active sites (e.g., COX-2 inhibition).
- Chloro substituents increase lipophilicity (logP ↑ by ~0.8), enhancing membrane permeability but potentially reducing aqueous stability .
- Structure-activity relationship (SAR) models using molecular docking (e.g., AutoDock Vina) can predict binding affinities for target optimization .
Methodological Considerations
Q. What analytical techniques are critical for characterizing intermediates and final products?
- NMR Spectroscopy: - and -NMR confirm regioselectivity of pyrazole ring formation (e.g., distinguishing 1,3- vs. 1,5-substitution patterns).
- Mass Spectrometry: High-resolution ESI-MS validates molecular formulas (e.g., [M+H]⁺ at m/z 350.1284 for C₂₂H₁₈N₂O₂).
- X-ray Crystallography: Resolves ambiguities in stereochemistry and hydrogen-bonding networks .
Q. How do reaction conditions (pH, temperature) affect the tautomeric equilibrium of the pyrazole-phenol system?
- Acidic Conditions (pH < 5): Favor the keto tautomer (phenolic -OH protonated, pyrazole N deprotonated).
- Neutral/Basic Conditions (pH 7–9): Enolate formation stabilizes the enol tautomer, altering reactivity in nucleophilic substitutions.
- Controlled pH (buffered systems) during synthesis ensures consistent tautomeric forms .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activities of structurally similar pyrazole derivatives?
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Replicating assays under standardized conditions (e.g., NIH/3T3 fibroblasts for cytotoxicity).
- Purity validation via HPLC (≥95% purity threshold).
- Meta-analysis of literature data to identify structure-activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
